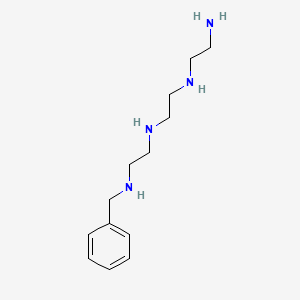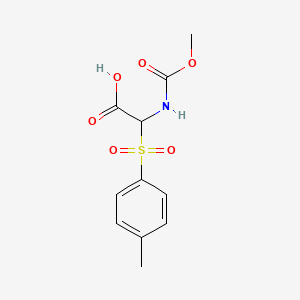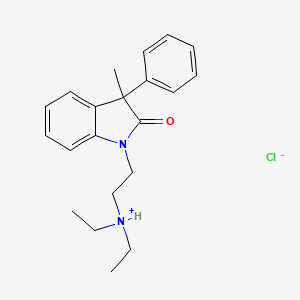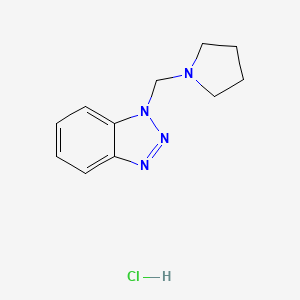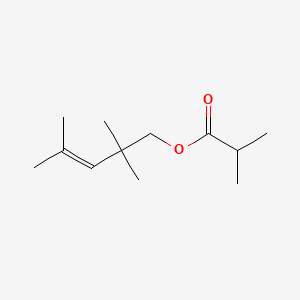
Triarsenic phosphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triarsenic phosphide is an inorganic compound with the chemical formula As₃P It is a binary compound composed of arsenic and phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
Triarsenic phosphide can be synthesized through the direct combination of elemental arsenic and phosphorus. The reaction typically occurs in a sealed silica ampoule to prevent the escape of volatile components. The mixture is heated to high temperatures, around 1000°C, to facilitate the reaction. The resulting product is then purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful handling of arsenic and phosphorus due to their toxic nature. The reaction is conducted in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Triarsenic phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or metal hydrides. These reactions are usually carried out under controlled conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce arsenic oxides and phosphorus oxides, while reduction can yield elemental arsenic and phosphorus.
Scientific Research Applications
Triarsenic phosphide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other arsenic and phosphorus compounds. Its unique properties make it valuable in various chemical reactions and processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of arsenic’s effects on living organisms.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use in cancer treatment. Arsenic compounds have shown promise in treating certain types of cancer, and this compound is being studied for similar purposes.
Industry: It is used in the production of semiconductors and other electronic materials. Its unique electrical properties make it valuable in the development of advanced electronic devices.
Mechanism of Action
The mechanism of action of triarsenic phosphide involves its interaction with molecular targets and pathways in biological systems. It can induce apoptosis (programmed cell death) in cancer cells by disrupting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes critical for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Arsenic monophosphide (AsP): Similar to triarsenic phosphide, arsenic monophosphide is a binary compound of arsenic and phosphorus. It has different stoichiometry and properties.
Gallium arsenide (GaAs): A compound of gallium and arsenic, widely used in the semiconductor industry. It has different electronic properties compared to this compound.
Indium phosphide (InP): A compound of indium and phosphorus, also used in semiconductors. It has unique properties that differentiate it from this compound.
Uniqueness of this compound
This compound is unique due to its specific composition and properties
Properties
CAS No. |
12512-11-7 |
|---|---|
Molecular Formula |
As3P |
Molecular Weight |
255.7385 g/mol |
IUPAC Name |
1-phospha-2,3,4-triarsatricyclo[1.1.0.02,4]butane |
InChI |
InChI=1S/As3P/c1-2-3(1)4(1)2 |
InChI Key |
SKSVDWQDWLVMRA-UHFFFAOYSA-N |
Canonical SMILES |
P12[As]3[As]1[As]23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
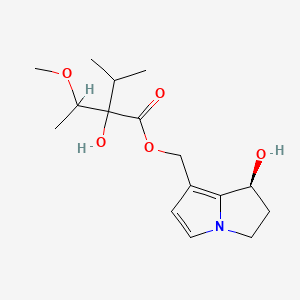
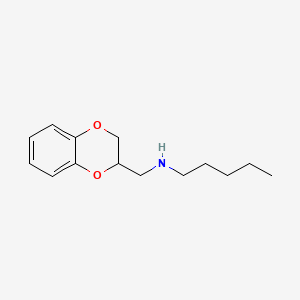
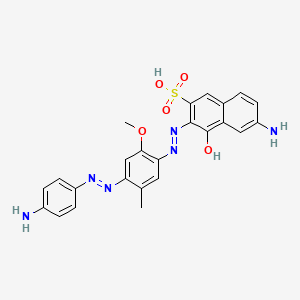


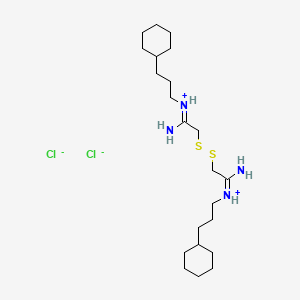
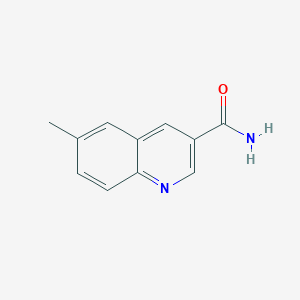
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
